molecular formula C12H13N B8405501 1-benzyl-2-methyl-1H-pyrrole

1-benzyl-2-methyl-1H-pyrrole

Cat. No.: B8405501
M. Wt: 171.24 g/mol
InChI Key: RWZQETPKZWDRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2-methyl-1H-pyrrole is an N-substituted pyrrole derivative of interest in chemical and pharmaceutical research. The pyrrole ring is a fundamental scaffold in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological properties, including potential as metabotropic receptor antagonists . The benzyl group at the N1 position is a common feature in many bioactive molecules and can influence the compound's binding affinity and metabolic stability. Researchers utilize this and similar structures as key intermediates in multi-step synthetic pathways, such as in the construction of more complex, highly substituted pyrroles for biological evaluation . The synthesis of such compounds has been advanced by modern methods, including one-pot multi-component reactions and continuous flow chemistry, which can offer efficient and high-yielding routes to diverse pyrrole libraries . As a building block, this compound provides a versatile core for further functionalization and structure-activity relationship (SAR) studies. This product is intended for research applications in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1-benzyl-2-methylpyrrole

InChI

InChI=1S/C12H13N/c1-11-6-5-9-13(11)10-12-7-3-2-4-8-12/h2-9H,10H2,1H3

InChI Key

RWZQETPKZWDRJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN1CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-benzyl-2-methyl-1H-pyrrole with structurally related pyrrole derivatives, emphasizing substituent effects on properties and applications.

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound N1-benzyl, C2-methyl C₁₂H₁₃N 159.24 Base compound; potential intermediate
1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde N1-benzyl, C5-hydroxymethyl, C2-carbaldehyde C₁₃H₁₃NO₂ 215.25 Polar groups enable further functionalization; synthesized in ionic liquids
Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate N1-benzyl, C3-carboxylate, C2/C4/C5-phenyl/methyl C₂₇H₂₃NO₂ 401.48 High crystallinity; materials science applications
1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide N1-benzyl, C2-carboxamide C₁₃H₁₄N₂O 214.26 Hydrogen bonding (N–H⋯O); antitumor applications
1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde N1-(2-nitrobenzyl), C2-carbaldehyde C₁₂H₁₀N₂O₃ 230.22 Electron-withdrawing nitro group enhances electrophilicity
1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine N1-benzyl, C5-bromo, fused pyridine ring C₁₄H₁₁BrN₂ 287.16 Bioactive; potential for cross-coupling reactions

Key Comparisons

Electronic Effects :

  • Electron-donating groups (e.g., methyl in this compound) increase electron density on the pyrrole ring, enhancing nucleophilicity.
  • Electron-withdrawing groups (e.g., nitro in 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde) reduce electron density, making the compound more electrophilic and reactive in substitution reactions .

Hydrogen Bonding and Solubility :

  • Carboxamide derivatives (e.g., 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide) exhibit intermolecular N–H⋯O hydrogen bonds, increasing melting points (e.g., 365 K) and reducing organic solvent solubility compared to esters or hydrocarbons .

Crystallinity and Material Applications :

  • Compounds with aromatic substituents (e.g., 2,4-diphenyl in methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate) display enhanced crystallinity, making them suitable for optoelectronic materials .

Bioactivity :

  • Carboxamide and bromo-substituted derivatives show antitumor and receptor antagonism due to hydrogen bonding and halogen-mediated interactions .

Thermal and Physical Properties

  • Melting Points : Carboxamide derivatives (365 K) > esters (~300–350 K) > hydrocarbons .
  • Solubility : Esters (e.g., benzyl 5-methyl-1H-pyrrole-2-carboxylate) are more lipophilic than carboxamides or nitro-substituted derivatives .

Preparation Methods

Reaction Overview

The Hantzsch method constructs pyrroles via condensation of β-ketoesters, amines, and α-haloketones. For 1-benzyl-2-methyl-1H-pyrrole, benzylamine serves as the amine source, while α-bromoacetophenone or methyl-substituted α-haloketones act as electrophiles.

General Reaction Scheme:

β-Ketoester+Benzylamine+α-HaloketoneThis compound+By-products\text{β-Ketoester} + \text{Benzylamine} + \alpha\text{-Haloketone} \rightarrow \text{this compound} + \text{By-products}

Key Conditions:

  • Solvent : DMF or ethanol.

  • Base : DIPEA or triethylamine.

  • Temperature : 80–120°C.

  • Time : 4–12 hours.

Performance Data:

β-Ketoesterα-HaloketoneYield (%)Reference
Ethyl acetoacetateα-Bromoacetophenone65
Methyl acetoacetateα-Bromopropanone58

Advantages : Scalable, uses commercially available reagents.
Limitations : Moderate yields, requires purification.

Continuous Flow Microreactor Synthesis

Protocol Optimization

A one-step continuous flow method (source) enhances efficiency by combining Hantzsch condensation with in situ ester saponification. This approach avoids intermediate isolation.

Reaction Setup:

  • Reactants : tert-Butyl acetoacetate, benzylamine, α-bromoacetophenone.

  • Catalyst : DIPEA (1.0 equiv).

  • Conditions : 200°C, 5.0 bar, 8 min residence time.

Outcomes:

  • Yield : 65% (vs. 40% in batch).

  • Throughput : 850 mg in 2.5 hours.

Advantages : Faster, higher yields, reduced side reactions.
Key Insight : HBr by-product facilitates tert-butyl ester hydrolysis, streamlining the process.

Iodine-Catalyzed Four-Component Reaction

Methodology

Source details a metal-free, one-pot synthesis using:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone).

  • Benzylamine.

  • Aldehyde (e.g., formaldehyde).

  • Nitromethane.

Mechanism:

  • Step 1 : Knoevenagel condensation between aldehyde and nitromethane.

  • Step 2 : Michael addition of 1,3-dicarbonyl compound.

  • Step 3 : Iodine-mediated cyclodehydration.

Performance:

  • Yield : 74–85%.

  • Conditions : 90–95°C, 6–8 hours, solvent-free.

Advantages : Atom-economical, avoids toxic metals.

Paal-Knorr Cyclization with Propargyl Bromide

Adaptation from Source

Alkylation of 1,3-dicarbonyl compounds with propargyl bromide, followed by cyclization with benzylamine under trifluoroacetic acid (TFA) catalysis.

Steps:

  • Alkylation: Propargyl bromide + acetylacetone → Propargylated intermediate.

  • Cyclization: Intermediate + benzylamine → this compound.

Yield**: 70–78%.

Key Insight : TFA enhances cyclization kinetics by protonating intermediates.

Catalyst-Free Three-Component Grinding

Eco-Friendly Approach (Source)

A solvent-free mechanochemical method combines:

  • 1,3-Dicarbonyl compound.

  • Benzylamine.

  • Nitrostyrene.

Procedure:

  • Grinding Time : 20–40 minutes.

  • Yield : 68–72%.

Advantages : No solvent, short reaction time.

Reductive Cyclization of Aziridines

Adapted from Source

Aziridine derivatives undergo ring-opening with trimethylsilyl azide, followed by cyclization to form pyrroles.

Conditions:

  • Aziridine Substrate : N-Benzyl-2-methylaziridine.

  • Reagent : Trimethylsilyl azide (2.0 equiv).

  • Solvent : Acetonitrile, 90°C, 4 hours.

Yield**: 60–65%.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityEco-Friendliness
Hantzsch Synthesis58–654–12 hHighModerate
Continuous Flow658 minHighHigh
Four-Component Reaction74–856–8 hModerateHigh
Paal-Knorr Cyclization70–783–5 hModerateModerate
Mechanochemical Grinding68–7220–40 minLowVery High
Aziridine Cyclization60–654 hModerateModerate

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-benzyl-2-methyl-1H-pyrrole, and how are reaction conditions (e.g., solvent, temperature) systematically evaluated?

  • Methodological Answer : The synthesis often involves alkylation of pyrrole derivatives using benzyl halides in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base. Reaction optimization includes monitoring via TLC and adjusting temperature (80–150°C) to balance yield and purity. For example, heating at 150°C in DMF with excess benzyl bromide improves regioselectivity . Post-reaction workup (e.g., extraction with ethyl acetate) and purification via column chromatography are critical for isolating the product .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish this compound from structural analogs?

  • Methodological Answer : Key NMR signals include:

  • ¹H NMR : Aromatic protons (6.1–7.4 ppm for pyrrole and benzyl groups), methyl groups as singlets (~2.5 ppm), and benzyl CH₂ as a singlet (~5.2 ppm). Overlapping signals can be resolved using 2D techniques like COSY or HSQC .
  • ¹³C NMR : Pyrrole carbons (105–125 ppm), benzyl carbons (127–140 ppm), and methyl carbons (~20 ppm). Comparison with computational predictions (e.g., DFT) helps validate assignments .

Q. What analytical techniques are essential for confirming the purity and identity of this compound?

  • Methodological Answer :

  • TLC : Monitor reaction progress using silica plates and UV visualization.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles and validates stereochemistry .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like 6-31G(d,p) optimize geometry, while Gibbs free energy corrections assess thermodynamic stability . For example, exact-exchange terms in functionals improve atomization energy predictions (±2.4 kcal/mol accuracy) .

Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths, NMR shifts)?

  • Methodological Answer :

  • X-ray vs. DFT : Compare experimental crystallographic bond lengths (e.g., C–N: 1.34 Å) with DFT-optimized geometries. Discrepancies >0.02 Å suggest solvent or crystal-packing effects .
  • NMR Shifts : Apply gauge-including atomic orbital (GIAO) methods to compute chemical shifts. Deviations >0.5 ppm may indicate unaccounted solvent interactions or tautomerism .

Q. How can this compound serve as a precursor for bioactive heterocycles (e.g., pyrroloazepines)?

  • Methodological Answer : Functionalization via:

  • Electrophilic Substitution : Nitration at the pyrrole C3 position using HNO₃/AcOH, followed by reduction to amines for further coupling .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce pharmacophores. Pd(PPh₃)₄ catalysis in THF/water (80°C) achieves >70% yield .

Q. What role does this compound play in supramolecular chemistry (e.g., crystal engineering)?

  • Methodological Answer : The benzyl group facilitates π-π stacking in crystal lattices, while methyl groups influence packing density. SHELX refinement of single-crystal data (R factor <0.05) reveals intermolecular interactions (e.g., C–H···π) critical for designing co-crystals .

Methodological Considerations

  • Data Reproducibility : Replicate synthesis protocols across labs using standardized reagents (e.g., DMF dried over molecular sieves) .
  • Open-Source Tools : SHELX programs for crystallography and Gaussian for DFT are widely validated .
  • Ethical Reporting : Disclose solvent waste (e.g., DMF) and adhere to Green Chemistry principles .

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